REACTION_CXSMILES
|
[CH:1]1([N:4]2[S:8](=[O:10])(=[O:9])[N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5]2)[CH2:3][CH2:2]1>C(Cl)Cl.FC(F)(F)C(O)=O>[CH:1]1([N:4]2[CH2:5][CH2:6][NH:7][S:8]2(=[O:10])=[O:9])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
tert-butyl 5-cyclopropyl-1,1-dioxo-[1,2,5]thiadiazolidine-2-carboxylate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1CCN(S1(=O)=O)C(=O)OC(C)(C)C
|
Name
|
CH2Cl2 trifluoroacetic acid
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The volatile constituents were removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1S(NCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 mg | |
YIELD: CALCULATEDPERCENTYIELD | 165.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |